Betamethasone Valerate

Description

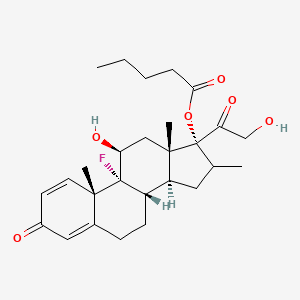

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHRLVCMMWUAJD-SUYDQAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022673 | |

| Record name | Betamethasone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152-44-5 | |

| Record name | Betamethasone valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone valerate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IFA5XM7R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Betamethasone Valerate as a Synthetic Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone (B1666872) valerate (B167501) is a potent synthetic corticosteroid, classified as a glucocorticoid receptor (GR) agonist, widely utilized in dermatology for its significant anti-inflammatory, immunosuppressive, and antipruritic properties.[1][2] Its therapeutic efficacy stems from its ability to modulate gene expression through complex intracellular signaling pathways upon binding to the glucocorticoid receptor. This technical guide provides a comprehensive overview of the molecular mechanism of action of betamethasone valerate, presents key quantitative data regarding its potency and pharmacokinetics, details essential experimental protocols for its characterization, and visualizes the core signaling and experimental workflows.

Molecular Mechanism of Action

This compound, a lipophilic molecule, diffuses across the cell membrane to exert its effects.[3] Its primary mechanism of action is the activation of the intracellular glucocorticoid receptor, a ligand-dependent transcription factor that regulates the expression of a vast number of genes.[4][5][6] The process can be delineated into several key steps:

-

Cytoplasmic Receptor Binding: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, including heat shock proteins (Hsp90/Hsp70) and immunophilins.[7] this compound binds to the ligand-binding domain (LBD) of the GR.[3]

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the GR, causing its dissociation from the chaperone protein complex.[3][8]

-

Dimerization and Nuclear Translocation: The activated ligand-receptor complex then dimerizes and is actively transported into the nucleus.[9][10][11] This nuclear import is a critical step for GR function.[9]

-

Genomic Regulation: Once in the nucleus, the GR dimer modulates gene transcription through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][3] This interaction upregulates the transcription of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][2][3]

-

Transrepression: The GR complex can also repress the expression of pro-inflammatory genes without direct DNA binding. It achieves this by physically interacting with and inhibiting other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[12] This leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][13]

-

These genomic actions collectively result in the potent anti-inflammatory, immunosuppressive, and vasoconstrictive effects that characterize this compound.[12][13]

Caption: Fig 1: Glucocorticoid Receptor Signaling Pathway.

Quantitative Data

The activity and characteristics of this compound can be quantified through various metrics, including receptor binding affinity, topical potency, and pharmacokinetic parameters.

Table 1: Glucocorticoid Receptor Binding Affinity

This table summarizes the concentration of this compound required to inhibit the binding of a radiolabeled glucocorticoid to the GR by 50% (IC50), a measure of binding affinity.

| Ligand | Tissue | IC50 (nM) | Reference |

| This compound | Human Epidermis | 5 | [14][15] |

| This compound | Mouse Skin | 6 | [14][15] |

Table 2: Topical Corticosteroid Potency Classification

This compound is classified as a potent topical corticosteroid. This classification is based on vasoconstrictor assays and clinical efficacy.[16][17]

| Potency Class | Group | Example Agents |

| Super-potent | I | Clobetasol Propionate 0.05%[16] |

| High | II | Fluocinonide 0.05% |

| Potent | III | This compound 0.1% [16] |

| Medium | IV, V | Triamcinolone Acetonide 0.1% |

| Low | VI | Desonide 0.05% |

| Least potent | VII | Hydrocortisone 1% |

Source: Adapted from various topical steroid potency charts.[16][18][19][20]

Table 3: Pharmacokinetic Parameters

This table presents key pharmacokinetic data for betamethasone following oral administration versus topical application of betamethasone 17-valerate.

| Administration Route | Dose | Mean Cmax (ng/mL) | Mean AUC (ng·h/mL) | Mean Elimination Half-life (h) |

| Oral (Betamethasone) | 0.6 mg | 5.0 | 75.4 | 8.1[21][22] |

| Topical (this compound) | 100 cm² area for 28h | 0.24 | 7.74 | 16.6[21][22] |

Source: Data from a comparative study in healthy subjects.[21][22] The extent of percutaneous absorption is influenced by factors such as the integrity of the epidermal barrier, the vehicle used, and the use of occlusive dressings.[13][17]

Key Experimental Protocols

Characterizing the activity of GR agonists like this compound involves standardized in vitro assays.

Glucocorticoid Receptor (GR) Competitor Binding Assay

This assay quantifies the affinity of a test compound for the GR through competition with a known, labeled ligand.

Principle: The assay measures the ability of an unlabeled test compound (this compound) to displace a fluorescently-labeled or radio-labeled glucocorticoid (e.g., [3H]dexamethasone or Fluormone™ GS Red) from purified, recombinant human GR.[23][24] The decrease in signal from the labeled ligand is proportional to the binding affinity of the test compound.

Methodology:

-

Reagent Preparation: Prepare a screening buffer containing purified human GR and a fluorescent or radiolabeled GR ligand.[24]

-

Compound Dilution: Create a serial dilution of the test compound (this compound).

-

Incubation: In a microplate, combine the GR, labeled ligand, and varying concentrations of the test compound. Incubate at room temperature (or 4°C) for a defined period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.[24]

-

Detection:

-

For fluorescent assays, measure the fluorescence polarization (FP). A high FP value indicates the labeled ligand is bound to the large GR protein; a low FP value indicates it has been displaced and is tumbling freely in solution.[24]

-

For radioactive assays, separate the bound from free ligand (e.g., via charcoal-dextran) and quantify radioactivity using liquid scintillation counting.

-

-

Data Analysis: Plot the signal against the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Fig 2: Workflow for a GR Competitor Binding Assay.

GR Reporter Gene (Transactivation) Assay

This cell-based assay measures the ability of a compound to activate the GR and induce the transcription of a target gene.

Principle: A mammalian cell line (e.g., HEK293, A549, COS-1) is engineered to express the human GR and a reporter plasmid.[6][25][26] The plasmid contains a promoter with multiple GREs driving the expression of a reporter gene, typically firefly luciferase.[27][28][29] When an agonist like this compound activates the GR, the resulting GR dimers bind to the GREs and drive luciferase expression. The amount of light produced upon addition of a substrate is directly proportional to the transactivation activity of the compound.

Methodology:

-

Cell Culture & Transfection: Culture a suitable mammalian cell line. Co-transfect the cells with a human GR expression plasmid and a GRE-luciferase reporter plasmid. Alternatively, use a stable cell line that already contains these components.[6] Seed the cells into a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with the compound dilutions and incubate for a specified period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.[6]

-

Cell Lysis: Remove the treatment medium and lyse the cells using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzyme.[6][26]

-

Luminescence Reading: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.[6] Immediately measure the resulting bioluminescence using a luminometer.

-

Data Analysis: Normalize the luminescence values to a control. Plot the normalized reporter activity against the compound concentration to generate a dose-response curve and calculate the EC50 value, which represents the concentration for half-maximal activation.[28]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. grokipedia.com [grokipedia.com]

- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 4. This compound | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Articles [globalrx.com]

- 6. benchchem.com [benchchem.com]

- 7. mcb.uconn.edu [mcb.uconn.edu]

- 8. abcam.co.jp [abcam.co.jp]

- 9. Glucocorticoid receptor concentration and the ability to dimerize influence nuclear translocation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucocorticoid receptor dimerization in the cytoplasm might be essential for nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Corticosteroid - Wikipedia [en.wikipedia.org]

- 13. verification.fda.gov.ph [verification.fda.gov.ph]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. droracle.ai [droracle.ai]

- 17. drugs.com [drugs.com]

- 18. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]

- 19. dermauk.co.uk [dermauk.co.uk]

- 20. What Does Topical Steroid Potency Mean? - GoodRx [goodrx.com]

- 21. Plasma concentrations of betamethasone after topical application of betamethasone 17-valerate: comparison with oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Plasma concentrations of betamethasone after topical application of betamethasone 17-valerate: comparison with oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tools.thermofisher.com [tools.thermofisher.com]

- 25. academic.oup.com [academic.oup.com]

- 26. biorxiv.org [biorxiv.org]

- 27. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 28. indigobiosciences.com [indigobiosciences.com]

- 29. indigobiosciences.com [indigobiosciences.com]

The Subcutaneous Journey: A Technical Guide to the Pharmacokinetics and Systemic Absorption of Topical Betamethasone Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetics and systemic absorption of topically applied betamethasone (B1666872) valerate (B167501), a potent synthetic corticosteroid widely used in dermatology. Understanding the extent to which this potent therapeutic agent penetrates the skin barrier and enters systemic circulation is paramount for optimizing its clinical efficacy while minimizing the risk of systemic side effects. This document details the absorption, distribution, metabolism, and excretion (ADME) profile of topical betamethasone valerate, supported by quantitative data, comprehensive experimental protocols, and visualizations of key physiological and methodological pathways.

Pharmacokinetic Profile of Topical this compound

The systemic exposure to betamethasone following the topical application of this compound is a critical factor in its safety and efficacy profile. Once absorbed through the skin, it follows pharmacokinetic pathways similar to systemically administered corticosteroids. Corticosteroids are bound to plasma proteins to varying degrees, are primarily metabolized in the liver, and are subsequently excreted by the kidneys.[1] Some metabolites are also excreted in the bile.[1]

Factors Influencing Percutaneous Absorption

The extent of percutaneous absorption of topical corticosteroids is highly variable and is influenced by a multitude of factors:

-

Integrity of the Epidermal Barrier: The stratum corneum is the primary barrier to percutaneous absorption. Inflammation and other skin diseases can compromise this barrier, leading to increased absorption.[2][3][4][5]

-

Vehicle Formulation: The formulation in which the this compound is delivered (e.g., ointment, cream, lotion, foam) significantly impacts its absorption characteristics. Ointments, being occlusive, generally enhance penetration more than creams or lotions.[6]

-

Use of Occlusive Dressings: The application of an occlusive dressing over the treated area can substantially increase the percutaneous absorption of topical corticosteroids.[2][3][4][5]

-

Anatomical Location of Application: The thickness of the stratum corneum varies across the body, leading to regional differences in absorption.

-

Duration of Exposure and Surface Area: Prolonged use over large surface areas increases the total amount of drug absorbed systemically.[2][3]

Quantitative Pharmacokinetic Data

Systemic absorption of topical corticosteroids is generally low; however, detectable plasma concentrations can be measured, especially with potent steroids, application over large areas, or compromised skin integrity. The following tables summarize available quantitative pharmacokinetic data for betamethasone following topical and oral administration for comparison.

Table 1: Plasma Pharmacokinetic Parameters of Betamethasone

| Route of Administration | Formulation | Dose | Mean Cmax (ng/mL) | Mean AUC (ng·h/mL) | Mean Plasma Elimination Half-life (h) | Reference |

| Topical | Betamethasone 17-valerate in a pressure-sensitive adhesive | Applied to 100 cm² for 28 h | 0.24 | 7.74 | 16.6 | [7] |

| Oral | Betamethasone | 0.6 mg | 5.0 | 75.4 | 8.1 | [7] |

Table 2: Urinary Excretion of Topically Applied Betamethasone 17-Valerate

| Patient Population | Formulation | Percentage of Applied Dose Detected in Urine | Study Duration | Reference |

| Patients with skin diseases (n=4) | Ointment | 0.1% to 2.8% | Up to 87 hours | |

| Healthy volunteer (n=1) | Ointment | Not detected | Up to 87 hours |

Experimental Protocols for Assessing Systemic Absorption

A variety of in vivo and in vitro methods are employed to evaluate the pharmacokinetics and systemic absorption of topical corticosteroids. Below are detailed methodologies for key experiments.

In Vivo Quantification of Plasma Betamethasone by LC-MS/MS

This method is used for the sensitive quantification of betamethasone in human plasma to determine systemic exposure.

2.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 250 µL of human plasma, add an internal standard (e.g., triamcinolone (B434) acetonide).

-

Perform liquid-liquid extraction using an appropriate organic solvent mixture (e.g., ether and n-hexane).

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

2.1.2. Chromatographic and Mass Spectrometric Conditions

-

Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC).

-

Column: A reverse-phase C18 column (e.g., Hypurity C18, 150 mm × 2.1 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.

-

Flow Rate: Optimized for separation (e.g., 0.7-1.0 mL/min).

-

Injection Volume: 10.0 µL.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for betamethasone and the internal standard.

2.1.3. Data Analysis

-

Construct a calibration curve by spiking blank plasma with known concentrations of betamethasone.

-

The curve should be linear over the expected concentration range in the study samples (e.g., 0.10-50 ng/mL).

-

Calculate the concentration of betamethasone in the study samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

In Vitro Percutaneous Absorption using Franz Diffusion Cells

This in vitro method assesses the permeation of a substance through the skin from a topical formulation.

2.2.1. Experimental Workflow

Caption: Workflow for an in vitro percutaneous absorption study using Franz diffusion cells.

2.2.2. Detailed Protocol

-

Membrane Preparation: Use excised human or porcine skin. Shave the hair and separate the epidermis and dermis to a desired thickness using a dermatome.

-

Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline), ensuring no air bubbles are trapped beneath the skin. The receptor fluid should be continuously stirred and maintained at a physiological temperature (e.g., 32°C).

-

Dosing: Apply a known quantity of the this compound formulation to the skin surface in the donor chamber.

-

Sampling: At predetermined time intervals, withdraw aliquots of the receptor fluid for analysis and replace with an equal volume of fresh, pre-warmed receptor fluid.

-

Analysis: Quantify the concentration of betamethasone in the collected samples using a validated analytical method like HPLC or LC-MS/MS.

-

Data Calculation: Calculate the steady-state flux (Jss) and the permeability coefficient (Kp) to characterize the skin permeation of the drug.

In Vivo Dermatopharmacokinetics (DPK) by Tape Stripping

This minimally invasive technique is used to assess the amount and distribution of a drug within the stratum corneum after topical application.

-

Application of Formulation: Apply a precise amount of the this compound formulation to a defined area on the forearm of a healthy volunteer.

-

Incubation: Allow the formulation to remain on the skin for a specified period (e.g., 2 hours).

-

Removal of Excess Formulation: At the end of the application period, carefully clean the skin surface to remove any unabsorbed formulation.

-

Tape Stripping: Sequentially apply and remove adhesive tapes to the treated area to progressively remove layers of the stratum corneum.

-

Extraction: Extract the this compound from each tape strip using a suitable solvent.

-

Quantification: Analyze the amount of drug in each extract using a sensitive analytical method (e.g., LC-MS/MS).

-

Data Analysis: Plot the amount of drug per tape strip to generate a concentration profile of the drug within the stratum corneum.

In Vivo Vasoconstrictor Assay

This pharmacodynamic assay is used to assess the potency and bioavailability of topical corticosteroids by measuring their ability to cause skin blanching.

-

Subject Selection: Select healthy volunteers who show a positive vasoconstrictor response to a reference corticosteroid.

-

Application: Apply small, defined amounts of the test and reference this compound formulations to multiple sites on the flexor aspect of the forearms.

-

Incubation: The duration of application can be varied to determine a dose-duration response.

-

Assessment: After a specified time, the formulations are removed, and the degree of skin blanching (vasoconstriction) at each site is assessed visually by a trained observer and/or instrumentally using a chromameter.

-

Scoring: A scoring system (e.g., 0-4 scale) is used for visual assessment. The chromameter provides a quantitative measure of the change in skin color.

-

Data Analysis: The blanching response is correlated with the potency of the formulation.

Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

Systemic absorption of potent topical corticosteroids can lead to the suppression of the HPA axis. This is a critical safety assessment in the development of these drugs.

-

Study Population: Patients receiving a large dose of a potent topical steroid applied to a large surface area.

-

Evaluation Methods:

-

Urinary Free Cortisol Test: This test measures the amount of cortisol excreted in the urine over a 24-hour period.

-

ACTH Stimulation Test: This test measures the adrenal glands' response to an injection of synthetic ACTH (cosyntropin). A suppressed response indicates adrenal insufficiency.

-

-

Procedure (ACTH Stimulation Test):

-

A baseline blood sample is drawn to measure the cortisol level.

-

A dose of cosyntropin (B549272) is administered intravenously or intramuscularly.

-

Blood samples are drawn at 30 and 60 minutes after the injection to measure cortisol levels.

-

-

Interpretation: If HPA axis suppression is noted, an attempt should be made to withdraw the drug, reduce the frequency of application, or substitute a less potent steroid.[2][3]

Mechanism of Action and Signaling Pathway

Betamethasone, like other corticosteroids, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with the glucocorticoid receptor (GR).

Upon diffusing through the cell membrane, betamethasone binds to the GR in the cytoplasm, which is part of a complex with heat shock proteins (HSPs). This binding causes a conformational change in the GR, leading to the dissociation of the HSPs. The activated betamethasone-GR complex then translocates into the nucleus.

In the nucleus, the complex can act in two main ways:

-

Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.

-

Transrepression: The betamethasone-GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of pro-inflammatory genes (e.g., cytokines, chemokines, and adhesion molecules).

Caption: Simplified signaling pathway of betamethasone via the glucocorticoid receptor.

Conclusion

The systemic absorption of topical this compound is a complex process governed by the interplay of the drug's formulation, the patient's skin condition, and the application regimen. While generally low, systemic exposure can be significant enough to warrant careful consideration, particularly in vulnerable populations and with long-term use of potent formulations. The experimental protocols detailed in this guide provide a framework for the robust evaluation of the pharmacokinetic and pharmacodynamic properties of topical this compound formulations. A thorough understanding of these principles is essential for the development of safer and more effective topical corticosteroid therapies.

References

- 1. Bioequivalence (bioavailability) of generic topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Cream USP, 0.1% [dailymed.nlm.nih.gov]

- 3. This compound CREAM, USP 0.1% this compound OINTMENT, USP 0.1% [dailymed.nlm.nih.gov]

- 4. This compound CREAM USP, 0.1% this compound OINTMENT USP, 0.1% (Potency expressed as betamethasone) Rx only FOR DERMATOLOGIC USE ONLY. NOT FOR OPHTHALMIC USE. [dailymed.nlm.nih.gov]

- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 6. pharm.cals.am [pharm.cals.am]

- 7. Plasma concentrations of betamethasone after topical application of betamethasone 17-valerate: comparison with oral administration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis and Chemical Characterization of Betamethasone Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and chemical characterization of betamethasone (B1666872) valerate (B167501), a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties.[1] This document details the synthetic pathway from betamethasone, outlines key experimental protocols, and presents extensive data on its physicochemical and spectroscopic properties.

Physicochemical Properties

Betamethasone valerate is a white to creamy-white crystalline, odorless powder.[2][3] It is practically insoluble in water but soluble in organic solvents such as alcohol, chloroform (B151607), and acetone (B3395972).[3] Approximately 1.2 mg of this compound is equivalent to 1 mg of betamethasone.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H37FO6 | [4][5] |

| Molecular Weight | 476.6 g/mol | [4][5] |

| CAS Number | 2152-44-5 | [5] |

| Appearance | White or almost white crystalline powder | [3] |

| Melting Point | Approximately 192°C with decomposition | [3] |

| Solubility | Practically insoluble in water; soluble in alcohol (1:12-16), chloroform (1:2), and acetone. | [3] |

| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | [5] |

Synthesis of this compound

The synthesis of betamethasone 17-valerate can be achieved through the esterification of betamethasone. A common method involves the reaction of betamethasone with trimethyl orthovalerate.[6] This process is designed to be efficient, cost-effective, and suitable for industrial-scale production, yielding a single primary reaction product with a high yield.[6]

Synthetic Workflow

The synthesis involves a multi-step process starting from betamethasone, proceeding through a reaction with trimethyl orthovalerate, followed by hydrolysis, purification, and crystallization to yield the final product.

Experimental Protocol

The following protocol is a detailed method for the synthesis of betamethasone 17-valerate, adapted from patent literature.[6][7]

Step 1: Reaction of Betamethasone with Trimethyl Orthovalerate

-

In a reaction vessel under nitrogen protection, dissolve betamethasone in tetrahydrofuran.

-

Add p-toluenesulfonic acid as a catalyst.

-

Introduce trimethyl orthovalerate to the reaction mixture.

-

Maintain the reaction at a controlled temperature of 20-25°C for 30-45 minutes.

Step 2: Hydrolysis

-

To the reaction mixture from Step 1, add a 5-15% aqueous solution of sulfuric acid.

-

Continue the reaction under nitrogen protection at 20-25°C for 20-30 minutes.

Step 3: Neutralization and Extraction

-

Add pyridine (B92270) to the reaction solution and stir for 20-40 minutes.

-

Discontinue the nitrogen supply and add an aqueous sodium chloride solution.

-

Heat the mixture to 30-35°C, stir, and then allow the layers to separate.

-

Collect the upper organic layer.

Step 4: Crystallization

-

Concentrate the organic layer under reduced pressure to obtain an oily residue.

-

To the residue, add a mixture of absolute methanol, water, and glacial acetic acid.

-

Heat the mixture until a clear solution is formed, then cool to 15-20°C and stir to induce crystallization.

-

Collect the solid product by suction filtration.

Step 5: Washing and Drying

-

Wash the filter cake with a methanol-water solution.

-

Dry the solid to obtain crude betamethasone 17-valerate.

Step 6: Purification

-

The crude product is further purified by recrystallization from a mixture of acetone and water to yield high-purity betamethasone 17-valerate.

Chemical Characterization

The chemical identity and purity of the synthesized this compound are confirmed through various analytical techniques, including spectroscopy and chromatography.

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

| ¹H NMR | Spectra available for structural confirmation. | [8] |

| ¹³C NMR | Used in combination with X-ray powder diffraction to determine crystal structures of different polymorphic forms. | [9] |

| Infrared (IR) Spectroscopy | IR spectra are available for structural analysis. | [5][9] |

| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern. LC-MS data is available. | [5] |

| Raman Spectroscopy | Can distinguish between dissolved (1666 cm⁻¹) and crystalline (1659 cm⁻¹) forms of the drug. | [10] |

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and quantifying the amount of this compound in various formulations.

Table 3: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | C18 | [11][12] |

| Mobile Phase | Methanol:Water (e.g., 90:10 v/v) or Acetonitrile:Water (e.g., 65:35 v/v) | [11][12] |

| Flow Rate | Typically 1 mL/min | [12] |

| Detection | UV at 230 nm | [12] |

| Retention Time | Varies with specific method; reported at 5.671 min in one study. | [13] |

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). This binding event initiates a cascade of molecular events leading to the modulation of gene expression.

Upon entering the cell, this compound binds to the inactive glucocorticoid receptor complex in the cytoplasm, causing the dissociation of heat shock proteins (HSPs). The activated receptor-steroid complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to the increased synthesis of anti-inflammatory proteins and the decreased production of pro-inflammatory mediators.[5]

References

- 1. scbt.com [scbt.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. guinama.com [guinama.com]

- 4. Betamethason-17-valerate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102659887A - Synthetic method of betamethasone 17-valerate - Google Patents [patents.google.com]

- 7. CN102659887B - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 8. Betamethasone 17-valerate(2152-44-5) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Formulation and Quantitative Analysis of this compound and Neomycin Sulfate Cream by High Performance Liquid Chromatography and Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to Betamethasone Valerate: Core Pharmacology and Methodologies for Investigating Novel Therapeutic Targets

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Betamethasone (B1666872) valerate (B167501), a potent synthetic glucocorticoid, is a cornerstone in the topical treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2][3] Its well-established anti-inflammatory, immunosuppressive, and antiproliferative properties make it a subject of ongoing research for optimizing delivery and exploring new therapeutic avenues.[4][5] This technical guide provides an in-depth review of its core pharmacology, summarizes key quantitative data, and details the essential experimental protocols used to evaluate its performance and investigate novel applications. The focus is on providing researchers and drug development professionals with the foundational knowledge and methodological insights required to leverage this molecule for future therapeutic innovations.

Core Pharmacology

Betamethasone valerate is the 17-valerate ester of betamethasone, a synthetic analog of prednisolone.[2][6] This structural modification enhances its lipophilicity, contributing to its potent glucocorticoid activity, which is approximately 25-30 times greater than that of hydrocortisone.[7]

Mechanism of Action

The therapeutic effects of this compound are mediated through multiple pathways, primarily involving the modulation of gene expression via intracellular glucocorticoid receptors (GR).[6][8]

-

Genomic Pathway: Upon penetrating the cell membrane, this compound binds to the GR in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding event causes the dissociation of HSPs and the formation of an activated drug-receptor complex.[4][7] This complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[4][7] This interaction modulates the transcription of target genes, leading to:

-

Upregulation of Anti-inflammatory Proteins: Increased synthesis of proteins like annexin-1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][4][7]

-

Downregulation of Pro-inflammatory Genes: Suppression of the expression of genes encoding for cytokines, chemokines, adhesion molecules, and enzymes such as cyclooxygenase-2 (COX-2).[4][9]

-

-

Immunosuppressive and Antiproliferative Effects: The drug also reduces the density and activity of immune cells, including lymphocytes, eosinophils, and mast cells, at the site of inflammation.[4][9] Furthermore, in conditions like psoriasis, it exhibits antiproliferative properties by inhibiting the abnormal proliferation of keratinocytes.[4]

References

- 1. Articles [globalrx.com]

- 2. drugs.com [drugs.com]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Role of this compound 2.250 mg medicated plaster in the treatment of psoriasis and other dermatological pathologies: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. youtube.com [youtube.com]

- 9. verification.fda.gov.ph [verification.fda.gov.ph]

Methodological & Application

Application Note: Quantification of Betamethasone Valerate in Cream Formulations Using a Validated HPLC Method

Introduction

Betamethasone (B1666872) valerate (B167501) is a potent synthetic glucocorticoid widely used in topical dermatological preparations for its anti-inflammatory and immunosuppressive properties. Accurate and precise quantification of betamethasone valerate in cream formulations is crucial for ensuring product quality, safety, and efficacy. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in cream. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing.

Experimental Protocol

This protocol outlines the necessary equipment, reagents, and procedures for the quantification of this compound in a cream sample.

1. Equipment and Materials

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Data acquisition and processing software

-

Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Analytical balance

-

Volumetric flasks (50 mL, 100 mL)

-

Pipettes

-

Syringes and 0.45 µm syringe filters

-

Vortex mixer

-

Water bath

2. Reagents and Standards

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Glacial acetic acid (analytical reagent grade)

-

This compound Reference Standard (USP or equivalent)

-

Beclomethasone (B1667900) Dipropionate (Internal Standard)

3. Preparation of Solutions

-

Diluent: Prepare a mixture of methanol and water (80:20 v/v).

-

Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (3:2 v/v)[1].

-

Internal Standard (IS) Solution: Transfer about 40 mg of beclomethasone dipropionate to a 100-mL volumetric flask, add a solution of glacial acetic acid in methanol (1 in 1000) to volume, and mix[1].

-

Standard Stock Solution: Accurately weigh about 30 mg of USP this compound Reference Standard and transfer to a 50-mL volumetric flask. Add a solution of glacial acetic acid in methanol (1 in 1000) to volume and mix[1].

-

Standard Working Solution: Transfer 5.0 mL of the Standard Stock Solution to a suitable stoppered vial, add 10.0 mL of the Internal Standard solution, and mix. This yields a solution with a known concentration of about 0.2 mg/mL of USP this compound RS[1].

4. Sample Preparation

-

Accurately weigh a portion of the cream equivalent to about 5.0 mg of this compound into a 50 mL volumetric flask.

-

Add approximately 30 mL of acetonitrile and heat in a water bath at 65°C, shaking intermittently until the cream base melts and is completely suspended[2].

-

Allow the flask to cool to room temperature.

-

Dilute to volume with acetonitrile and mix thoroughly using a vortex mixer[2].

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial[2].

5. Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (3:2 v/v)[1] |

| Flow Rate | 1.2 mL/min[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm[1][3] |

| Internal Standard | Beclomethasone Dipropionate |

6. System Suitability

Before sample analysis, perform a system suitability test by injecting the Standard Working Solution. The acceptance criteria are as follows:

-

The resolution between this compound and the internal standard (beclomethasone dipropionate) should be not less than 4.5[1].

-

The relative standard deviation (RSD) for replicate injections should be not more than 2.0%[1].

7. Data Analysis

Calculate the concentration of this compound in the cream sample using the ratio of the peak area of this compound to the peak area of the internal standard in both the sample and standard preparations.

Method Validation Summary

The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Table 1: Summary of Method Validation Data

| Parameter | Result |

| Linearity | The method is linear over a concentration range of 5-200 µg/mL with a correlation coefficient (r²) > 0.999[3][4]. |

| Accuracy (% Recovery) | The recovery is in the range of 95-105%[3]. For a simultaneous determination method, recovery was found to be 98.72%–105.41%[4]. |

| Precision (% RSD) | The relative standard deviation for repeatability and intermediate precision is less than 2.0%[5]. One study showed repeatability RSD between 0.04%–2.04% and intermediate precision between 0.41%–4.93%[4]. |

| Limit of Detection (LOD) | The LOD was found to be 0.46 µg/mL in a study for simultaneous determination of three corticosteroids[4]. Another study on a related compound found an LOD of 0.02 µg/mL[6]. |

| Limit of Quantitation (LOQ) | The LOQ was found to be 1.39 µg/mL in a simultaneous determination study[4]. A separate study on a related compound reported an LOQ of 0.07 µg/mL[6]. |

| Specificity | The method is specific for this compound, with no interference from common excipients found in cream formulations or from potential degradation products[6]. |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the analytical method, from the initial preparation of solutions to the final data analysis.

Caption: Workflow for the HPLC quantification of this compound in cream.

The HPLC method detailed in this application note is a reliable and robust procedure for the quantification of this compound in cream formulations. The comprehensive validation data confirms that the method meets the standards for accuracy, precision, linearity, and specificity required for pharmaceutical quality control. The detailed protocol and workflow diagram provide a clear guide for researchers, scientists, and drug development professionals to implement this method in their laboratories.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and validation of an UHPLC method for the determination of this compound in cream, gel, ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 5. oamjms.eu [oamjms.eu]

- 6. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Assay for Determining Betamethasone Valerate Concentration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betamethasone (B1666872) 17-valerate (BV) is a potent synthetic glucocorticoid corticosteroid frequently used in topical dermatological formulations such as creams, ointments, and lotions to treat skin conditions like eczema and psoriasis.[1] Accurate determination of its concentration in these formulations is crucial for ensuring product quality, safety, and therapeutic efficacy.[1] This application note details a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the quantitative analysis of betamethasone valerate (B167501).

Principle

The method is based on the inherent ultraviolet (UV) absorbance of betamethasone valerate. The molecule exhibits a characteristic maximum absorbance (λmax) at approximately 240 nm in an appropriate solvent, typically ethanol (B145695) or methanol.[1][2][3][4] According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample solution at this wavelength, the concentration of this compound can be accurately determined by comparing it to a standard calibration curve.

Key Method Parameters

The fundamental parameters for this spectrophotometric assay are summarized below. These values are derived from validated methods in the scientific literature.

| Parameter | Value | Solvent | Reference |

| Maximum Wavelength (λmax) | ~ 240 nm | Absolute Ethanol | [1][3][4] |

| Alternative λmax | 241.4 nm | 0.1 N Hydrochloric Acid | [4] |

| Linearity Range | 6 - 14 µg/mL | Absolute Ethanol | [1][3] |

| Alternative Linearity Range | 10 - 38 µg/mL | Not Specified | [5] |

| Correlation Coefficient (R²) | > 0.999 | Absolute Ethanol | [1][3] |

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve

This protocol describes the preparation of a stock solution and a series of standard solutions to generate a calibration curve.

-

Preparation of Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound Reference Standard.

-

Transfer the standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with absolute ethanol. Mix thoroughly. This is the Stock Solution A.

-

-

Preparation of Working Standard Solutions:

-

Perform serial dilutions from Stock Solution A using absolute ethanol to prepare a series of working standard solutions with concentrations ranging from 6 µg/mL to 14 µg/mL. For example:

-

6 µg/mL: Pipette 6 mL of Stock Solution A into a 100 mL volumetric flask and dilute to volume with absolute ethanol.

-

8 µg/mL: Pipette 8 mL of Stock Solution A into a 100 mL volumetric flask and dilute to volume with absolute ethanol.

-

Continue this process to prepare 10, 12, and 14 µg/mL standards.

-

-

-

Generation of Calibration Curve:

-

Set the spectrophotometer to measure absorbance at 240 nm.[3]

-

Use absolute ethanol as the blank reference.

-

Measure the absorbance of each working standard solution.

-

Plot a graph of absorbance (Y-axis) versus concentration in µg/mL (X-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.[1][3]

-

Caption: Workflow for Calibration Curve Preparation.

Protocol 2: Preparation of Sample Solution (from Cream)

This protocol outlines the extraction of this compound from a cream formulation.

-

Sample Weighing:

-

Accurately weigh a quantity of the cream formulation equivalent to 10 mg of this compound.

-

-

Extraction:

-

Transfer the weighed cream into a 100 mL volumetric flask.

-

Add approximately 70 mL of absolute ethanol.

-

Sonicate the flask for 15-20 minutes to ensure complete dissolution of the active ingredient and dispersion of the cream base.[6]

-

Allow the solution to cool to room temperature.

-

-

Dilution and Filtration:

-

Dilute the solution to the 100 mL mark with absolute ethanol and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients. This solution has a nominal concentration of 100 µg/mL.

-

-

Final Dilution:

-

Pipette 10 mL of the filtered solution into a new 100 mL volumetric flask.

-

Dilute to volume with absolute ethanol and mix. This final sample solution has a nominal concentration of 10 µg/mL, which should fall within the linear range of the calibration curve.

-

Caption: Workflow for Sample Preparation and Analysis.

Protocol 3: Spectrophotometric Measurement and Quantification

-

Measurement:

-

Using the same spectrophotometer settings as for the calibration curve (λmax = 240 nm, blank = absolute ethanol), measure the absorbance of the final sample solution.

-

-

Calculation:

-

Determine the concentration of this compound in the sample solution (C_sample) using the linear regression equation obtained from the calibration curve:

-

C_sample (µg/mL) = (Absorbance_sample - c) / m

-

Where Absorbance_sample is the measured absorbance of the sample, m is the slope, and c is the y-intercept of the calibration curve.

-

-

-

Final Concentration Calculation:

-

Calculate the amount of this compound in the original cream sample, accounting for all dilution steps.

-

Amount (mg) = C_sample * DilutionFactor * Volume (L)

-

For the example in Protocol 2, the total dilution factor is 1000 (a 1:100 dilution followed by a 1:10 dilution).

-

Content (% w/w) = (Amount of BV found (mg) / Weight of cream taken (mg)) * 100

-

-

Method Validation Summary

The described spectrophotometric method has been validated according to ICH guidelines, demonstrating its suitability for the quantitative determination of this compound.

| Validation Parameter | Result | Reference |

| Accuracy (% Recovery) | 100.07% - 101.6% | [1][6] |

| Precision (% RSD) | < 2.0% | [5][6] |

| Limit of Detection (LOD) | 0.38 - 0.65 µg/mL | [1][6] |

| Limit of Quantification (LOQ) | 2.15 µg/mL | [6] |

| Specificity | The method is specific for BV; however, excipients or other APIs with absorbance at 240 nm may interfere. |

Conclusion

The UV spectrophotometric method provides a simple, accurate, and reliable approach for the routine quality control analysis of this compound in bulk and pharmaceutical cream formulations. The procedure is rapid and does not require extensive sample preparation or the use of expensive reagents and instrumentation, making it an ideal choice for many analytical laboratories.

References

- 1. ijisrt.com [ijisrt.com]

- 2. Formulation and Quantitative Analysis of this compound and Neomycin Sulfate Cream by High Performance Liquid Chromatography and Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijisrt.com [ijisrt.com]

- 4. researchgate.net [researchgate.net]

- 5. UV spectrophotometric method for simultaneous estimation of this compound and tazarotene with absorption factor method: Application for in-vitro and ex-vivo characterization of lipidic nanocarriers for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Application Notes and Protocols for In Vivo Mouse Models for Testing Betamethasone Valerate Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betamethasone (B1666872) valerate (B167501) is a potent synthetic glucocorticoid with significant anti-inflammatory, immunosuppressive, and antiproliferative properties.[1][2][3] It is widely used in topical formulations for the treatment of various inflammatory skin conditions, including eczema, psoriasis, and dermatitis.[2][3][4] The primary mechanism of action involves the binding of betamethasone valerate to intracellular glucocorticoid receptors (GR).[1][2][5] This complex then translocates to the nucleus, where it modulates gene expression by interacting with glucocorticoid response elements (GREs).[2][5] This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1 (annexin-1), and the downregulation of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and phospholipase A2.[2][5] Consequently, the recruitment and activation of inflammatory cells are significantly reduced.[2][5]

To evaluate the preclinical efficacy of novel formulations of this compound or to compare its activity with other compounds, several robust in vivo mouse models of skin inflammation have been established. These models mimic key aspects of human inflammatory dermatoses and provide a platform for quantitative assessment of therapeutic interventions. This document provides detailed application notes and protocols for commonly used mouse models in this context.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound, as a corticosteroid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR) signaling pathway. The binding of this compound to the cytosolic GR triggers a conformational change, leading to the dissociation of chaperone proteins. The activated GR-ligand complex then translocates into the nucleus, where it can either directly bind to Glucocorticoid Response Elements (GREs) on DNA to activate the transcription of anti-inflammatory genes or tether to other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.

Imiquimod (B1671794) (IMQ)-Induced Psoriasis-Like Skin Inflammation Model

The imiquimod-induced psoriasis model is a widely used and robust model that recapitulates many features of human plaque psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and the involvement of the IL-23/IL-17 axis.[2][6][7]

Experimental Workflow

Detailed Experimental Protocol

Materials:

-

8-12 week old BALB/c or C57BL/6 mice.

-

Imiquimod 5% cream (e.g., Aldara™).

-

This compound ointment/cream (and corresponding vehicle control).

-

Digital calipers for ear thickness measurement.

-

Psoriasis Area and Severity Index (PASI) scoring sheet.

-

Tools for tissue harvesting and processing.

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week. One day prior to the start of the experiment, shave the dorsal back skin of the mice.

-

Induction of Psoriasis-like Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or 5 mg to the ear for 5 to 7 consecutive days.[2][7]

-

Treatment: Administer topical this compound or vehicle control to the inflamed area, typically once or twice daily, starting from day 0 or day 1 of imiquimod application.

-

Efficacy Assessment:

-

Ear Thickness: Measure the ear thickness daily using digital calipers.[8]

-

PASI Score: Score the back skin for erythema (redness), scaling, and thickness on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score (0-12) represents the severity of inflammation.[7]

-

-

Endpoint Analysis: On the final day of the experiment, euthanize the mice. Collect skin and ear tissue for histological analysis (H&E staining), cytokine mRNA expression analysis (qPCR for IL-17, IL-22, IL-1β, etc.), and/or flow cytometry for immune cell profiling.[8]

Quantitative Data Summary

| Parameter | Vehicle Control | This compound Treatment | % Inhibition | Reference |

| Ear Thickness (mm) | ||||

| Day 5 | 0.35 ± 0.04 | 0.15 ± 0.02 | ~57% | [8] |

| Cytokine mRNA Expression (Fold Change vs. Naive) | ||||

| IL-17 | 100 ± 15 | 20 ± 5 | 80% | [8] |

| IL-22 | 80 ± 12 | 15 ± 4 | 81% | [8] |

| IL-1β | 50 ± 8 | 10 ± 3 | 80% | [8] |

Note: The data presented are representative values synthesized from the literature and may vary depending on the specific experimental conditions.

Oxazolone (B7731731) (OXA)-Induced Atopic Dermatitis/Contact Hypersensitivity Model

The oxazolone-induced model is a classic model of delayed-type hypersensitivity (DTH) and can be adapted to mimic atopic dermatitis-like chronic inflammation with repeated challenges.[9][10][11] It is particularly useful for studying T-cell mediated immune responses in the skin.[12]

Experimental Workflow

Detailed Experimental Protocol

Materials:

-

8-12 week old BALB/c or NC/Nga mice.

-

Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one).

-

Acetone and olive oil (or other suitable vehicle).

-

This compound solution/cream (and corresponding vehicle control).

-

Digital calipers for ear thickness measurement.

Procedure:

-

Sensitization: On day 0, sensitize the mice by applying a solution of oxazolone (e.g., 1.5% in acetone) to a shaved area of the abdomen.[11]

-

Challenge: After a resting period of 5-7 days, challenge the mice by applying a lower concentration of oxazolone (e.g., 1% in acetone/olive oil) to the dorsal and ventral surfaces of one ear.[11] The contralateral ear can be treated with the vehicle alone to serve as an internal control.

-

Treatment: Apply topical this compound or vehicle control to the challenged ear, either before or after the oxazolone challenge, depending on the study design (prophylactic vs. therapeutic).

-

Efficacy Assessment:

-

Ear Swelling: Measure the ear thickness of both the challenged and control ears at 24 and 48 hours post-challenge using digital calipers. The difference in thickness between the two ears represents the degree of inflammation.[11]

-

-

Endpoint Analysis: After the final measurement, euthanize the mice. Collect ear tissue for histological examination (to assess edema and cellular infiltration) and cytokine analysis. Blood samples can also be collected to measure serum IgE levels.

Quantitative Data Summary

| Parameter | Vehicle Control | This compound Treatment | % Inhibition | Reference |

| Ear Swelling (mm) at 24h | 0.25 ± 0.03 | 0.10 ± 0.02 | ~60% | [13] (Similar steroid) |

| Myeloperoxidase (MPO) Activity (U/mg tissue) | 1.5 ± 0.2 | 0.5 ± 0.1 | ~67% | N/A |

| Serum IgE (ng/mL) | 500 ± 75 | 200 ± 50 | 60% | N/A |

Note: Quantitative data for this compound in this specific model is less consistently reported in a standardized format. The provided data is a representative estimation based on typical results with potent corticosteroids in this model. MPO activity is a marker for neutrophil infiltration.

Other Relevant In Vivo Models

Arachidonic Acid (AA)-Induced Ear Edema

This is an acute model of inflammation that is rapid and reproducible. Topical application of arachidonic acid to the mouse ear induces a rapid and transient edema, which is maximal within 1-2 hours.[14][15] This model is useful for screening compounds that interfere with the arachidonic acid cascade.

Croton Oil-Induced Ear Edema

Similar to the arachidonic acid model, croton oil application induces an acute inflammatory response with edema and cellular infiltration.[16] The peak response is typically observed around 6 hours after application.[16] This model is also suitable for the rapid screening of topical anti-inflammatory agents.

Conclusion

The selection of an appropriate in vivo mouse model is critical for the preclinical evaluation of this compound efficacy. The imiquimod-induced psoriasis model is well-suited for studying psoriasis-like inflammation and the IL-23/IL-17 axis, while the oxazolone-induced model is ideal for investigating T-cell mediated contact hypersensitivity and atopic dermatitis-like conditions. The arachidonic acid and croton oil-induced edema models offer rapid and efficient screening platforms for acute inflammation. The protocols and data presented herein provide a comprehensive guide for researchers to design and execute robust preclinical studies to assess the therapeutic potential of this compound formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. imavita.com [imavita.com]

- 4. Articles [globalrx.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 8. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijvets.com [ijvets.com]

- 14. The mouse ear inflammatory response to topical arachidonic acid [pubmed.ncbi.nlm.nih.gov]

- 15. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inflammatory effects of the tumor promoter croton-oil in BALB/c mice skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Franz Diffusion Cell Studies with Betamethasone Valerate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro skin permeation studies of Betamethasone (B1666872) Valerate (B167501) using Franz diffusion cells. This methodology is crucial for evaluating the performance of topical and transdermal formulations.

Introduction

Betamethasone valerate is a potent synthetic corticosteroid widely used in dermatology to treat inflammatory skin conditions such as eczema and psoriasis.[1][2] The effectiveness of a topical formulation depends on its ability to deliver the active pharmaceutical ingredient (API) through the stratum corneum and into the viable layers of the skin. Franz diffusion cell systems are a well-established in vitro model for assessing the percutaneous absorption and skin permeation of APIs from semisolid dosage forms.[3][4][5] This protocol outlines the necessary steps and considerations for a reproducible and accurate study.

Experimental Protocols

Materials and Reagents

-

This compound (USP reference standard)

-

Topical formulation of this compound (e.g., cream, ointment, gel)

-

Excised human or animal (porcine or hairless mouse) skin[6]

-

Receptor medium (e.g., phosphate-buffered saline (PBS) with a suitable solubilizing agent for a lipophilic drug like this compound, such as a mixture of ethanol (B145695) and water or isopropyl myristate)[7][8]

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer for analysis[3]

-

HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)[3]

-

Franz diffusion cells (with appropriate orifice diameter and receptor volume)[7]

-

Water bath with circulator and heater[8]

-

Magnetic stirrers and stir bars[7]

-

Syringes and needles for sampling

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Preparation of Skin Membranes

The choice of skin membrane is a critical factor in permeation studies. Human skin is the gold standard, but porcine or hairless mouse skin are acceptable alternatives due to their comparable permeability characteristics.[6]

-

Skin Procurement and Storage: Obtain full-thickness skin from a reliable source. If using animal skin, freshly excised skin is preferred. Skin can be stored at -20°C or below for several months.

-

Preparation of Dermatomed Skin:

-

Thaw the frozen skin at room temperature.

-

Remove any subcutaneous fat and excess tissue from the dermal side using a scalpel.

-

Prepare skin sections of a specific thickness (typically 200-400 µm) using a dermatome. This process removes the lower dermis, which can act as an artificial barrier for lipophilic compounds.[9]

-

Cut the dermatomed skin into appropriately sized sections to fit the Franz diffusion cells.

-

-

Hydration: Before mounting, allow the skin sections to hydrate (B1144303) in PBS for a short period to ensure physiological conditions.[8]

Franz Diffusion Cell Setup

A typical experimental workflow for a Franz diffusion cell study is depicted below.

-

Receptor Chamber Filling: Fill the receptor chamber of the Franz diffusion cell with a known volume of degassed receptor medium. Ensure no air bubbles are trapped beneath the skin membrane.[8] The receptor medium should be selected to ensure sink conditions, meaning the concentration of the drug in the receptor medium does not exceed 10% of its saturation solubility. For lipophilic drugs like this compound, mixtures of ethanol and water or isopropyl myristate are often used.[7][8]

-

Membrane Mounting: Carefully mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.[8]

-

Temperature Control: Place the Franz cells in a water bath maintained at 32 ± 1°C to mimic the physiological temperature of the skin surface.[10]

-

Stirring: Place a small magnetic stir bar in the receptor chamber and set the stirring speed to a consistent rate (e.g., 600 rpm) to ensure the receptor medium is well-mixed.[7]

-

Equilibration: Allow the system to equilibrate for at least 30 minutes before applying the formulation.[11]

Application of Formulation and Sampling

-

Application: Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber.[2]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor medium from the sampling port.[8]

-

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[8]

-

Sample Storage: Store the collected samples at an appropriate temperature (e.g., 4°C) until analysis.

Quantification of this compound

The concentration of this compound in the collected samples can be determined using a validated analytical method, typically HPLC or UV spectrophotometry.

-

HPLC Method:

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v)[3]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 240 nm

-

Injection Volume: 20 µL

-

-

UV Spectrophotometry:

-

Determine the absorbance of the samples at the maximum wavelength (λmax) of this compound, which is approximately 240 nm in ethanol.

-

Data Analysis

The cumulative amount of this compound permeated per unit area (µg/cm²) is plotted against time (h). The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The lag time (tL) is obtained by extrapolating the linear portion of the curve to the x-axis. The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the initial concentration of the drug in the donor compartment.

Quantitative Data Summary

The following table summarizes representative quantitative data for the in vitro skin permeation of this compound from various studies.

| Parameter | Value | Formulation/Vehicle | Membrane | Receptor Medium | Analytical Method |

| Steady-State Flux (Jss) | 57.6 ng/cm²/h | Aqueous Saturation | Human Split-Thickness Skin | Not Specified | HPLC |

| Permeability Coefficient (Kp) | - | Isopropyl Myristate Solution | Hairless Mouse Skin | Isopropyl Myristate | HPLC |

| Lag Time (tL) | - | Not Specified | Not Specified | Not Specified | Not Specified |

| Drug Deposition in Epidermis | Similar to Betamethasone | Aqueous Saturation | Human Split-Thickness Skin | Not Specified | HPLC |

| Drug Deposition in Dermis | 4x greater than Betamethasone | Aqueous Saturation | Human Split-Thickness Skin | Not Specified | HPLC |

Note: The table is populated with example data from the search results. A comprehensive literature review would be required to populate it more extensively.

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors.[1] This complex then translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory response.[1] The diagram below illustrates this simplified signaling pathway.

Conclusion

The Franz diffusion cell method provides a robust and reproducible means of assessing the in vitro skin permeation of this compound from various topical formulations. Adherence to a well-defined protocol, including careful membrane preparation, appropriate receptor medium selection, and validated analytical methods, is essential for obtaining meaningful and reliable data. This information is invaluable for formulation optimization, quality control, and predicting in vivo performance.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. Comparative permeation studies of nondiluted and diluted betamethasone-17-valerate semisolid formulations through isolated human stratum corneum and artificial skin construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. In vitro diffusion cell design and validation. II. Temperature, agitation and membrane effects on betamethasone 17-valerate permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alterlab.co.id [alterlab.co.id]

- 9. researchmgt.monash.edu [researchmgt.monash.edu]

- 10. Human Native and Reconstructed Skin Preparations for In Vitro Penetration and Permeation Studies | Plastic Surgery Key [plasticsurgerykey.com]

- 11. uspnf.com [uspnf.com]

Application of Betamethasone Valerate in 3D Skin Equivalent Models: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3D skin equivalent models to assess the anti-inflammatory efficacy of Betamethasone (B1666872) Valerate (B167501). This document is intended to guide researchers in the design and execution of experiments to quantify the effects of this potent corticosteroid in a physiologically relevant in vitro system.

Introduction

Betamethasone valerate is a synthetic glucocorticoid widely used in dermatology for its potent anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1] Its primary mechanism of action involves binding to intracellular glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of genes involved in the inflammatory cascade.[1] Specifically, it upregulates anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]

Three-dimensional (3D) skin equivalent models, such as reconstructed human epidermis (RHE) and full-thickness skin equivalents (FTSE), have emerged as valuable tools for preclinical drug testing.[2] These models mimic the structural and functional characteristics of human skin, providing a more physiologically relevant platform for efficacy and safety assessment of topical formulations compared to traditional 2D cell cultures.[2] Inflammatory conditions can be induced in these models through the application of various stimuli, allowing for the evaluation of anti-inflammatory agents in a controlled laboratory setting.[2]

Mechanism of Action of this compound in Skin Inflammation

This compound exerts its anti-inflammatory effects through a well-defined signaling pathway. Upon topical application, it penetrates the stratum corneum and enters the viable epidermis and dermis.

Experimental Protocols

The following protocols provide a framework for assessing the anti-inflammatory effects of this compound in 3D skin equivalent models. These can be adapted based on the specific research question and the chosen skin model.

General Experimental Workflow

Protocol for Evaluating this compound in a Reconstructed Human Epidermis (RHE) Model with PMA-Induced Inflammation

This protocol is adapted from methodologies for testing anti-inflammatory agents in commercially available RHE models.